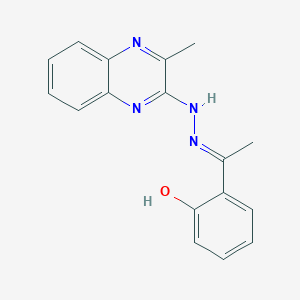
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine, also known as BNMP, is a chemical compound that belongs to the class of piperazine derivatives. BNMP has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases.
Mécanisme D'action
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. The activation of these receptors leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are responsible for regulating mood and behavior. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has also been found to act as an antagonist at the 5-HT2C receptor, which is involved in regulating appetite and body weight.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are responsible for regulating mood and behavior. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine in lab experiments is its selectivity towards serotonin receptors. This allows researchers to study the specific effects of serotonin on various physiological and biochemical processes. However, one of the limitations of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine. One of the potential applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine is in treating drug addiction. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has been found to reduce drug-seeking behavior in animal models, making it a potential candidate for treating addiction. Moreover, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has also been found to have neuroprotective effects, which make it a potential candidate for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential therapeutic applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine in these areas.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a selective serotonin receptor agonist, targeting the 5-HT1A and 5-HT2A receptors, and has shown promising results in treating various diseases, including depression, anxiety, and schizophrenia. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has various biochemical and physiological effects, including increasing the levels of dopamine, norepinephrine, and serotonin in the brain. While there are limitations to using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine in lab experiments, there are several future directions for research on its potential therapeutic applications in treating addiction and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine and 2-naphthalenemethyl chloride in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is purified through column chromatography to obtain pure 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including depression, anxiety, and schizophrenia. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has been found to act as a selective serotonin receptor agonist, which makes it a potential candidate for treating mood disorders. Moreover, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has also shown antipsychotic effects, which make it a potential candidate for treating schizophrenia.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-4-21-13-18(5-7-20(21)3-1)15-24-9-11-25(12-10-24)16-19-6-8-22-23(14-19)27-17-26-22/h1-8,13-14H,9-12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJHKAIHZJUKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(naphthalen-2-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)

![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6046365.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B6046396.png)
![N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6046403.png)
![N-{[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6046414.png)
![4-hydroxy-6-methyl-3-[2-(3-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6046421.png)
![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6046429.png)